molecular formula C10H11Cl2NO3 B8028542 2-Butoxy-1,3-dichloro-5-nitrobenzene

2-Butoxy-1,3-dichloro-5-nitrobenzene

Cat. No.: B8028542
M. Wt: 264.10 g/mol
InChI Key: VDPCWGWHTIQGNL-UHFFFAOYSA-N
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Description

2-Butoxy-1,3-dichloro-5-nitrobenzene is an organic compound with the molecular formula C10H11Cl2NO3. It is a derivative of benzene, characterized by the presence of butoxy, dichloro, and nitro functional groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1,3-dichloro-5-nitrobenzene typically involves the nitration of 2-butoxy-1,3-dichlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Mechanism of Action

The mechanism of action of 2-Butoxy-1,3-dichloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The butoxy group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-1,3-dichlorobenzene
  • 2-Butoxy-1,3-dichloro-4-nitrobenzene
  • 2-Butoxy-1,4-dichloro-5-nitrobenzene

Uniqueness

2-Butoxy-1,3-dichloro-5-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both electron-withdrawing (nitro) and electron-donating (butoxy) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and industrial processes .

Properties

IUPAC Name

2-butoxy-1,3-dichloro-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-2-3-4-16-10-8(11)5-7(13(14)15)6-9(10)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPCWGWHTIQGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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